molecular formula C36H68CaO12P4-6 B12656086 Calcium di((Z)-9-octadecenyl) diphosphonate CAS No. 61392-16-3

Calcium di((Z)-9-octadecenyl) diphosphonate

Cat. No.: B12656086
CAS No.: 61392-16-3
M. Wt: 856.9 g/mol
InChI Key: PMZRDEPEBXEMDV-CVBJKYQLSA-F
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Description

Calcium di((Z)-9-octadecenyl) diphosphonate is a chemical compound that belongs to the class of bisphosphonates Bisphosphonates are known for their high affinity for calcium ions and are often used in medical and industrial applications due to their ability to inhibit the crystallization of calcium salts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium di((Z)-9-octadecenyl) diphosphonate typically involves the reaction of (Z)-9-octadecenyl alcohol with phosphorus trichloride to form (Z)-9-octadecenyl phosphonate. This intermediate is then reacted with calcium hydroxide to yield the final product. The reaction conditions usually require an inert atmosphere, such as nitrogen, to prevent oxidation, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts to enhance reaction rates and yields is also common in industrial processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the (Z)-9-octadecenyl groups, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the (Z)-9-octadecenyl groups to saturated alkyl chains.

    Substitution: The diphosphonate moiety can participate in substitution reactions, where one or both of the phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated alkyl chains.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

Calcium di((Z)-9-octadecenyl) diphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bone-targeting agent due to its high affinity for calcium ions.

    Medicine: Explored for its use in the treatment of bone-related diseases, such as osteoporosis, by inhibiting bone resorption.

    Industry: Utilized in the production of coatings and materials that require high resistance to calcium salt crystallization.

Mechanism of Action

The mechanism of action of calcium di((Z)-9-octadecenyl) diphosphonate involves its high affinity for calcium ions, which allows it to bind strongly to calcium-containing structures, such as bone. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss. The molecular targets include hydroxyapatite, the mineral component of bone, and the pathways involved are related to the inhibition of osteoclast-mediated bone resorption.

Comparison with Similar Compounds

  • Calcium alendronate
  • Calcium risedronate
  • Calcium ibandronate

Comparison: Calcium di((Z)-9-octadecenyl) diphosphonate is unique due to the presence of (Z)-9-octadecenyl groups, which provide additional hydrophobic interactions and potentially enhance its binding affinity for calcium ions compared to other bisphosphonates. This uniqueness may translate to improved efficacy in certain applications, such as bone-targeting therapies.

Properties

CAS No.

61392-16-3

Molecular Formula

C36H68CaO12P4-6

Molecular Weight

856.9 g/mol

IUPAC Name

calcium;dioxido-oxo-[(Z)-1-phosphonatooctadec-9-enyl]-λ5-phosphane

InChI

InChI=1S/2C18H38O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(25(19,20)21)26(22,23)24;/h2*9-10,18H,2-8,11-17H2,1H3,(H2,19,20,21)(H2,22,23,24);/q;;+2/p-8/b2*10-9-;

InChI Key

PMZRDEPEBXEMDV-CVBJKYQLSA-F

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC/C=C\CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2]

Origin of Product

United States

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